molecular formula C15H12N2O2 B5645762 N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B5645762
M. Wt: 252.27 g/mol
InChI Key: XHNGWOCUNBNAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide" is a benzoxazole derivative characterized by a phenyl substituent at position 2 of the benzoxazole core and an acetamide group at position 4. This article compares this compound with similar derivatives, focusing on structural, synthetic, spectral, and pharmacological aspects.

Properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-8-14-13(9-12)17-15(19-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNGWOCUNBNAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320695
Record name N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312269-07-1
Record name N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone, followed by acylation. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form 2-phenylbenzoxazole. This intermediate is then acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, and purification is achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution under alkaline conditions. For example:
Reaction with amines :
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide+R-NH2K2CO3,acetoneN-(2-phenyl-1,3-benzoxazol-5-yl)-R-amine derivatives\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{N-(2-phenyl-1,3-benzoxazol-5-yl)-R-amine derivatives}
Yields range from 75–85% depending on the amine’s nucleophilicity .

Key observations :

  • Piperidine derivatives form stable hydrochlorides (e.g., compound F1 in ).

  • Electron-withdrawing substituents on the amine reduce reactivity due to decreased nucleophilicity.

Oxidation:

The benzoxazole ring resists oxidation, but the acetamide’s methyl group can be oxidized to carboxylic acid under strong conditions:
CH3CONH-H2O2,H2SO4HOOC-CONH-\text{CH}_3\text{CONH-} \xrightarrow{\text{H}_2\text{O}_2, \text{H}_2\text{SO}_4} \text{HOOC-CONH-}
This reaction is rarely utilized due to competing decomposition of the benzoxazole moiety.

Electrophilic Aromatic Substitution

The benzoxazole ring directs electrophiles to the C4 and C7 positions:

ElectrophileConditionsMajor ProductYield (%)Source
Br₂FeBr₃, CHCl₃, 40°C4-Bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide78
NO₂⁺HNO₃/H₂SO₄, 0°C7-Nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide65

Cyclization:

Reaction with thiourea derivatives forms oxadiazole hybrids:
This compound+Ar-C≡NCuI, DMFOxadiazole-benzoxazole conjugates\text{this compound} + \text{Ar-C≡N} \xrightarrow{\text{CuI, DMF}} \text{Oxadiazole-benzoxazole conjugates}
These hybrids show enhanced antimicrobial activity .

Ring-Opening:

Under acidic hydrolysis (6M HCl, reflux), the benzoxazole ring opens to form:
2-Amino-4-acetamidophenol\text{2-Amino-4-acetamidophenol}
This intermediate is useful for synthesizing fluorescent probes.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings enable aryl functionalization:

PartnerCatalyst SystemProductApplication
4-BromophenylPd(PPh₃)₄, K₂CO₃, DMFBiaryl-benzoxazole conjugateAnticancer agent
EthynylferrocenePdCl₂(dppf), CuI, NEt₃Ferrocene-tagged derivativeElectrochemical sensors

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

  • Anticancer activity : IC₅₀ values of 2–10 nM against glioblastoma cell lines (e.g., SF-539) .

  • Anti-gout potential : P2Y₁₄R antagonism (IC₅₀ = 2 nM) via cAMP/NLRP3 pathway modulation .

This compound’s versatility in organic synthesis and pharmacological applications underscores its importance in medicinal chemistry. Future research should explore photochemical reactions and biocatalytic modifications to expand its utility.

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide span several domains:

Pharmaceutical Development

This compound has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives containing the benzoxazole structure exhibit selective activity against various pathogens, including Gram-positive bacteria and fungi such as Candida albicans . Moreover, some derivatives have shown promising results in selectively targeting cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For example, a study reported that a related compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), displayed moderate activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like Gentamicin .

Anticancer Potential

The anticancer properties of this compound are notable. It has been explored for its effectiveness against human colorectal carcinoma (HCT116) cell lines . The compound's ability to inhibit specific enzymes involved in cell proliferation suggests its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives based on this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The research indicated that modifications to the benzoxazole ring could enhance antibacterial properties.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways . This suggests potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares its benzoxazole core with several analogs but differs in substituent patterns. Key comparisons include:

Compound Name Substituents Key Structural Differences
N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide Phenyl (position 2), acetamide (position 5) Reference compound for comparison
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () Chloromethyl (position 3), acetamide (position 5) Benzisoxazole core (O-N adjacent) vs. benzoxazole (O-N separated); reactive chloromethyl group enables further functionalization
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide () 4-Fluorophenyl (position 2), 4-methoxyphenoxy-acetamide (position 5) Electron-withdrawing fluorine and methoxy groups alter electronic properties and bioavailability
N-(3-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine () 1,3,4-oxadiazole linked to benzoxazole Additional oxadiazole ring enhances rigidity and potential for π-π stacking

Key Insight : The phenyl group at position 2 in the target compound may enhance aromatic interactions in biological systems compared to halogenated or alkylated analogs.

Spectral Data

IR and NMR data for related compounds provide benchmarks for structural confirmation:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Spectral Features
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () NH: 3300, C=O: 1611 Me: 2.11; ClCH₂: 5.22; aromatic: 7.74–8.34 Chloromethyl group confirmed by ClCH₂ signal
N-(3-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine () NH: 3301, C=N: 1588 CH₃: 2.35; aromatic: 7.27–8.11 Oxadiazole C=N stretch distinct from benzoxazole C-O
N-[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]-2-(piperidin-1-yl)acetamide () NH: 3246, C=O: 1643 Piperidine protons: 1.50–3.50 (multiplet) Stronger C=O stretch due to electron-donating piperidine

Key Insight : The target compound’s acetamide group would show characteristic C=O (~1611–1643 cm⁻¹) and NH (~3246–3301 cm⁻¹) stretches, with aromatic protons resonating near 7.0–8.5 ppm .

Pharmacological Potential

While direct pharmacological data for the target compound are absent, related analogs suggest promising applications:

  • N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide : A precursor for antipsychotic and antimicrobial agents due to its reactive chloromethyl group .
  • 1,3,4-Oxadiazole derivatives () : Exhibit antimicrobial activity, suggesting the target compound’s utility in infectious disease research .

Key Insight : The phenyl and acetamide substituents may synergize to enhance binding affinity for CNS targets, similar to A2A receptor ligands .

Biological Activity

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a benzoxazole ring, which is known for its significant biological properties. The synthesis of this compound typically involves the reaction of 2-aminophenol with acetic anhydride or acetyl chloride in the presence of suitable catalysts. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for various strains have been documented, demonstrating its potential as an antimicrobial agent:

Microorganism MIC (µg/ml)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These results indicate that while the compound may not be as potent as some standard antibiotics, it still possesses significant activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting the proliferation of human colorectal carcinoma (HCT116) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

In a comparative study, this compound demonstrated:

Cell Line IC50 (µM)
HCT11612.5
MCF7 (breast cancer)15.0
A549 (lung cancer)18.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Antimicrobial Study : A study conducted on a series of benzoxazole derivatives indicated that this compound exhibited superior activity against drug-resistant Staphylococcus aureus compared to traditional antibiotics .
  • Cancer Research : In vitro tests on HCT116 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions. For example:

  • Step 1 : React 5-amino-2-phenyl-1,3-benzoxazole with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under reflux .
  • Step 2 : Purification involves recrystallization from solvents like acetonitrile or ethanol to achieve >95% purity .
  • Critical Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm completion by disappearance of the amine starting material .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm, singlet) and aromatic protons (7.2–8.3 ppm) .
  • IR Spectroscopy : Confirm the presence of amide C=O (~1660 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₅H₁₂N₂O₂) with ≤0.3% deviation between calculated and observed values .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

  • Optimization Strategies :

  • Catalyst Screening : Use EDCI/DMAP coupling agents to enhance amide bond formation efficiency (yields up to 68% vs. 48% with traditional methods) .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM or acetone) improve reaction kinetics compared to THF .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions like oxazole ring decomposition .
    • Data Table : Comparison of Reaction Conditions and Yields
Starting MaterialCatalystSolventYield (%)Reference
5-Amino-benzoxazoleNoneAcetonitrile48
Acetic anhydrideEDCI/DMAPDCM68

Q. How to resolve contradictions in spectral data for structurally similar benzoxazole-acetamide derivatives?

  • Case Study : If NMR shows unexpected splitting in acetamide signals:

  • Hypothesis 1 : Rotameric forms due to restricted rotation around the amide bond. Confirm via variable-temperature NMR .
  • Hypothesis 2 : Impurities from incomplete recrystallization. Re-purify using gradient solvent systems (e.g., ethanol/water) .
    • Advanced Tools : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons and verify substituent positions .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Modeling :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., adenosine A2A receptors) based on benzoxazole core interactions .
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO) to correlate with experimental redox behavior .
    • Software : SHELX for crystallographic refinement if single crystals are obtained .

Methodological Guidance for Data Interpretation

Q. How to validate the biological activity of this compound in receptor assays?

  • Experimental Design :

  • In vitro Assays : Use HEK293 cells transfected with adenosine A2A receptors. Measure cAMP levels via ELISA upon compound treatment (IC₅₀ ≤ 10 µM indicates potency) .
  • Control Experiments : Compare with known antagonists (e.g., ZM241385) to confirm specificity .

Q. What strategies mitigate batch-to-batch variability in pharmacological testing?

  • Quality Control :

  • HPLC Purity : Ensure ≥95% purity using a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Stability Testing : Store the compound at –20°C under argon to prevent oxidation of the benzoxazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.